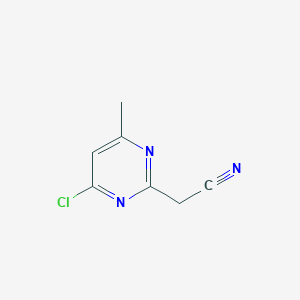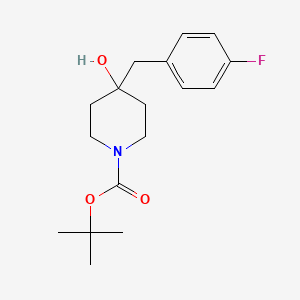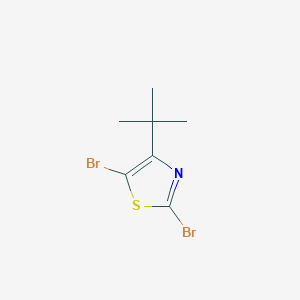
3-amino-2-cycloheptyl-N-methylpropanamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride is an organic compound with potential applications in various fields of research and industry. It is characterized by its unique chemical structure, which includes an amino group, a cycloheptyl ring, and a methylpropanamide moiety. This compound is typically available as a hydrochloride salt, enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step typically involves amination reactions using reagents such as ammonia or amines.
Formation of the methylpropanamide moiety: This can be accomplished through acylation reactions using acyl chlorides or anhydrides.
Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
科学研究应用
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride: A similar compound with a cyclopentylmethyl group instead of a cycloheptyl ring.
2-amino-N-cyclohexyl-N-methylbenzylamine: Another related compound with a cyclohexyl ring and a benzylamine moiety.
Uniqueness
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its cycloheptyl ring provides steric hindrance, influencing its reactivity and interactions with other molecules. Additionally, the presence of both amino and methylpropanamide groups allows for versatile chemical modifications and applications.
属性
分子式 |
C11H23ClN2O |
|---|---|
分子量 |
234.76 g/mol |
IUPAC 名称 |
3-amino-2-cycloheptyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-13-11(14)10(8-12)9-6-4-2-3-5-7-9;/h9-10H,2-8,12H2,1H3,(H,13,14);1H |
InChI 键 |
VQJJEXLUJHNRLD-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C(CN)C1CCCCCC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B15314543.png)


![6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)
![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)
![benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate](/img/structure/B15314563.png)




![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)

![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)

